molecular formula C16H16ClFN2S B4775530 N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea

Cat. No. B4775530
M. Wt: 322.8 g/mol
InChI Key: QLFGFJKZFDQMGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the thiourea family and has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea is not fully understood. However, studies have shown that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been reported to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which may contribute to its anti-inflammatory and antioxidant properties.
Biochemical and Physiological Effects:
Studies have reported that N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea exhibits selective toxicity towards cancer cells, while sparing normal cells. The compound has been shown to induce cell cycle arrest and inhibit cell proliferation in cancer cells. Additionally, the compound has been reported to reduce the levels of oxidative stress markers in cells, indicating its antioxidant activity.

Advantages and Limitations for Lab Experiments

N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has several advantages for lab experiments. The compound is relatively easy to synthesize and has been shown to exhibit potent antitumor activity against various cancer cell lines. However, the compound has several limitations, including its limited solubility in water and potential toxicity towards normal cells at higher concentrations.

Future Directions

There are several future directions for the research on N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea. One direction is to investigate the compound's potential use in combination with other chemotherapeutic agents to enhance its antitumor activity. Another direction is to explore the compound's potential use as an anti-inflammatory and antioxidant agent in various disease models. Additionally, further studies are needed to elucidate the compound's exact mechanism of action and to optimize its pharmacokinetic properties.

Scientific Research Applications

N-(4-chlorobenzyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, the compound has been investigated for its potential use as an anti-inflammatory and antioxidant agent.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(4-fluorophenyl)ethyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN2S/c17-14-5-1-13(2-6-14)11-20-16(21)19-10-9-12-3-7-15(18)8-4-12/h1-8H,9-11H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFGFJKZFDQMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=S)NCC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-[2-(4-fluorophenyl)ethyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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